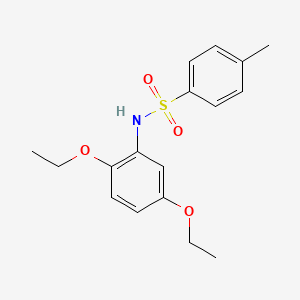![molecular formula C10H19NO2 B2386968 1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol CAS No. 1343889-01-9](/img/structure/B2386968.png)
1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes an oxan-4-yl group, which is a tetrahydro-2H-pyran-4-yl group .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol” are not available, it’s worth noting that pyrrolidine compounds are often involved in various chemical reactions. For instance, they can undergo Leuckart–Wallach and Mannich reactions and can be readily converted into an enamine .Aplicaciones Científicas De Investigación
- 1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol derivatives have demonstrated antibacterial activity against various pathogens. Researchers have explored their potential as novel antibiotics to combat bacterial infections .
- The compound’s antiviral properties make it an interesting target for drug development. Investigations have focused on inhibiting viral replication and entry using these derivatives .
- Some 1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol derivatives exhibit blood pressure-lowering effects. Understanding their mechanisms of action could lead to novel antihypertensive drugs .
- Researchers have explored the antifungal potential of these compounds. They may serve as effective agents against fungal infections in both humans and plants .
- Certain derivatives have shown promise as anticancer agents. Their ability to inhibit tumor growth and induce apoptosis warrants further investigation .
- Due to their insecticidal, fungicidal, and herbicidal properties, 1,3,4-oxadiazoles are widely used in agriculture. For instance, combining 1,3,4-oxadiazole with 3,5-dihalophenoxypyridines results in effective herbicides .
Antibacterial Properties
Antiviral Applications
Blood Pressure Regulation
Antifungal Activity
Anticancer and Antineoplastic Properties
Plant Protection and Agriculture
Propiedades
IUPAC Name |
1-(oxan-4-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-1-4-11(8-10)7-9-2-5-13-6-3-9/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSKGUCDNMNSIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)

![3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386894.png)
![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)


![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2386899.png)


![benzo[d]thiazol-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2386902.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386905.png)